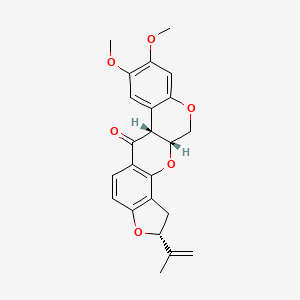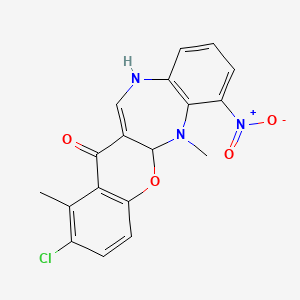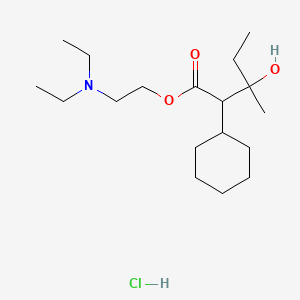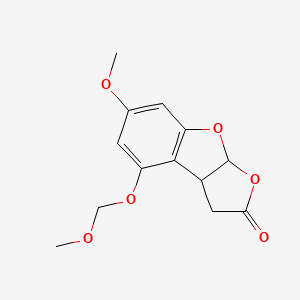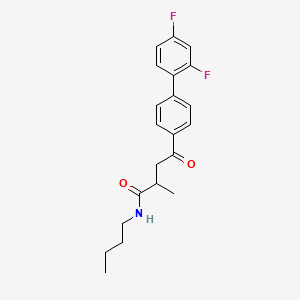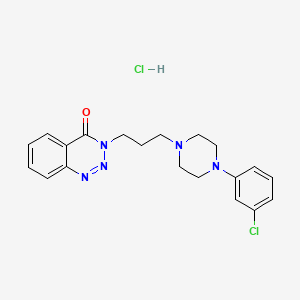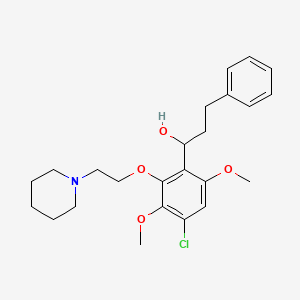
alpha-(4-Chloro-3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(4-Chloro-3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol is a complex organic compound that features a combination of aromatic rings, ether linkages, and a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chloro-3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of a substituted benzene ring followed by etherification and subsequent functional group transformations. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(4-Chloro-3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
Alpha-(4-Chloro-3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of alpha-(4-Chloro-3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol involves its interaction with molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound’s aromatic rings and ether linkages may also play a role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used in similar synthetic applications and known for its reactivity in forming various derivatives.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride: Commonly used for activating carboxylic acids in amide synthesis.
Uniqueness
Alpha-(4-Chloro-3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the piperidine moiety, in particular, sets it apart from other similar compounds, offering unique interactions with biological targets .
Propriétés
Numéro CAS |
88772-62-7 |
|---|---|
Formule moléculaire |
C24H32ClNO4 |
Poids moléculaire |
434.0 g/mol |
Nom IUPAC |
1-[4-chloro-3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-phenylpropan-1-ol |
InChI |
InChI=1S/C24H32ClNO4/c1-28-21-17-19(25)23(29-2)24(30-16-15-26-13-7-4-8-14-26)22(21)20(27)12-11-18-9-5-3-6-10-18/h3,5-6,9-10,17,20,27H,4,7-8,11-16H2,1-2H3 |
Clé InChI |
PNVGFDJBFWEODF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1C(CCC2=CC=CC=C2)O)OCCN3CCCCC3)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


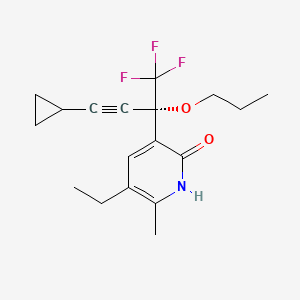
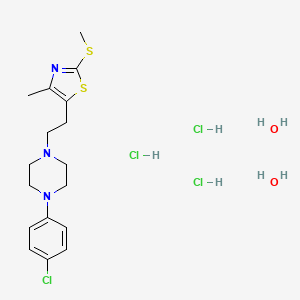
![2-(4-chlorophenoxy)-N'-[2-(1,4,5-oxadiazepan-4-yl)ethyl]acetohydrazide;hydrochloride](/img/structure/B12745770.png)
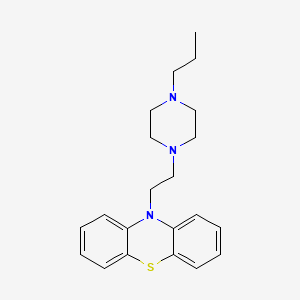
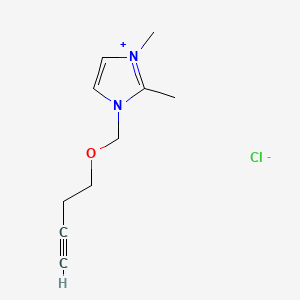
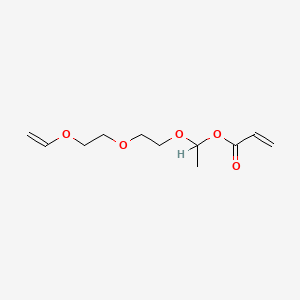
![[(3S,3aR,6S,6aS)-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B12745786.png)
